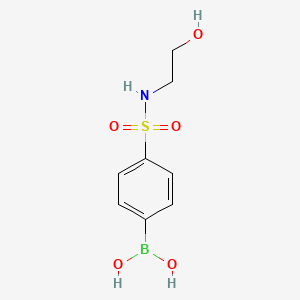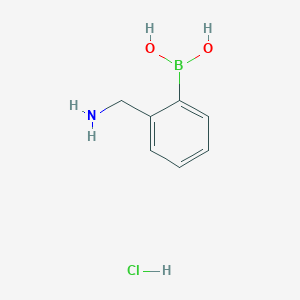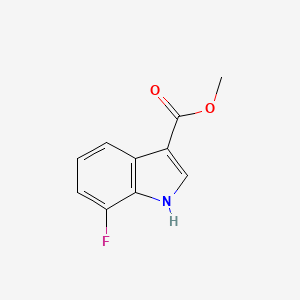
Methyl 7-Fluoroindole-3-carboxylate
Descripción general
Descripción
“Methyl 7-Fluoroindole-3-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It is a derivative of indole, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “Methyl 7-Fluoroindole-3-carboxylate” consists of a methyl group (CH3), a 7-fluoroindole group, and a carboxylate group (CO2H). The InChI code for this compound is 1S/C10H8FNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 .Physical And Chemical Properties Analysis
“Methyl 7-Fluoroindole-3-carboxylate” is a solid compound . It has a molecular weight of 193.18 . The compound is stored at a temperature of +4°C .Aplicaciones Científicas De Investigación
Drug Development
Indole derivatives, including Methyl 7-Fluoroindole-3-carboxylate, have been found in many important synthetic drug molecules . They show high-affinity binding to many receptors, making them “privileged structures” in pharmaceutical chemistry . This makes them valuable for the development of new drugs .
Antiviral Applications
Indole derivatives have shown potential as antiviral agents . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carboxylate) derivatives of indole have demonstrated antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-Inflammatory Applications
Indole derivatives have shown potential as anti-inflammatory agents . They can bind with high affinity to multiple receptors, which can be beneficial in developing new useful derivatives for anti-inflammatory applications .
Anticancer Applications
Indole derivatives have shown potential as anticancer agents . They can bind with high affinity to multiple receptors, which can be beneficial in developing new useful derivatives for anticancer applications .
Herbicidal Applications
Indole-3-carboxylic acid derivatives, including Methyl 7-Fluoroindole-3-carboxylate, have shown potential as herbicides . They have been found to exhibit good-to-excellent inhibition effects on roots and shoots of both dicotyledonous and monocotyledonous plants .
Biotechnological Production
Indoles, including Methyl 7-Fluoroindole-3-carboxylate, have shown advances in their biotechnological production for industrial applications . They can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity .
Flavor and Fragrance Applications
Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .
Therapeutic Potential
Indole can be derivatized to several halogenated and oxygenated compounds that have promising bioactivity with therapeutic potential to treat human diseases .
Safety and Hazards
Direcciones Futuras
Indole derivatives, such as “Methyl 7-Fluoroindole-3-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are key precursors of antimicrobial/antiviral agents and are also useful intermediates in the synthesis of biologically active molecules .
Mecanismo De Acción
Target of Action
Indole derivatives, in general, are known to exhibit high-affinity binding to many receptors , suggesting that Methyl 7-Fluoroindole-3-carboxylate may interact with multiple targets.
Mode of Action
It’s worth noting that 7-fluoroindole, a related compound, has been identified as an antivirulence compound that inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic pseudomonas aeruginosa cells .
Biochemical Pathways
Indole derivatives have been reported to exhibit various biological activities, including antitumor, antibacterial, antiviral, and antifungal activities . These activities suggest that Methyl 7-Fluoroindole-3-carboxylate may affect multiple biochemical pathways.
Result of Action
Related compounds such as 7-fluoroindole have been shown to inhibit biofilm formation and reduce the production of quorum-sensing-regulated virulence factors .
Propiedades
IUPAC Name |
methyl 7-fluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNZFBRVWUXGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281147 | |
| Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-fluoro-1H-indole-3-carboxylate | |
CAS RN |
858515-78-3 | |
| Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858515-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





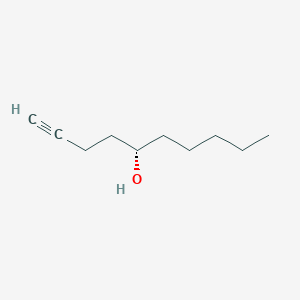
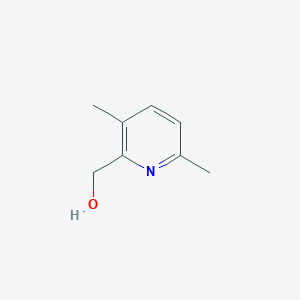
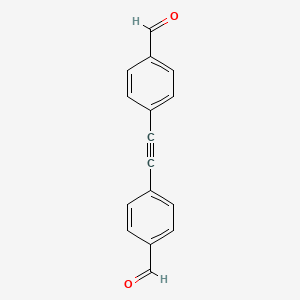


![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)
![[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B3029982.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3029983.png)


